molecular formula C13H11N3O4 B5222343 4-methoxy-N-(5-nitropyridin-2-yl)benzamide

4-methoxy-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B5222343
M. Wt: 273.24 g/mol
InChI Key: CVZQKOGRWDCNPZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(5-nitropyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.24414 g/mol It is characterized by the presence of a methoxy group, a nitropyridine moiety, and a benzamide structure

Properties

IUPAC Name

4-methoxy-N-(5-nitropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-11-5-2-9(3-6-11)13(17)15-12-7-4-10(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZQKOGRWDCNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-(5-nitropyridin-2-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 5-nitro-2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-methoxy-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

4-methoxy-N-(5-nitropyridin-2-yl)benzamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-5-nitropyridin-2-amine: This compound has a similar structure but lacks the benzamide moiety.

    4-methoxy-N-(2-nitrophenyl)benzamide: This compound has a nitrophenyl group instead of a nitropyridine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

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